6-Iodo-2-(methylthio)benzo[d]thiazole
Overview
Description
6-Iodo-2-(methylthio)benzo[d]thiazole is a useful research compound. Its molecular formula is C8H6INS2 and its molecular weight is 307.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
6-Iodo-2-(methylthio)benzo[d]thiazole, as a derivative of benzo[d]thiazole, contributes to the field of synthetic and medicinal chemistry. It serves as a component in the synthesis of various compounds with diverse bioactivities. For instance, researchers have developed methods to synthesize hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing the versatility of benzo[d]thiazole derivatives as building blocks in drug discovery (Durcik et al., 2020).
Molecular and Crystal Structure Studies
The benzo[d]thiazole moiety, a key component in 6-Iodo-2-(methylthio)benzo[d]thiazole, has been a subject of extensive study in molecular and crystal structure analysis. For example, a study on the synthesis, X-ray structure, and spectroscopic analysis of a benzo[d]thiazole derivative revealed insights into its molecular geometry and chemical behavior (Inkaya, 2018).
Antitumor and Anticancer Research
Benzo[d]thiazole derivatives have shown promise in antitumor and anticancer research. For instance, new benzimidazoles with benzo[d]thiazole moieties have been synthesized and evaluated for their antitumor effects, showcasing significant inhibitory activities against various cancer cell lines (El‐All et al., 2015).
Organic Semiconductors and Optoelectronic Applications
The electron-deficient nature of benzo[d]thiazole derivatives like 6-Iodo-2-(methylthio)benzo[d]thiazole makes them suitable for applications in organic semiconductors. These derivatives have been used in the development of high-performance organic semiconductors for various applications, including transistors and solar cells (Chen et al., 2016).
Antimosquito and Repellent Activities
Research into the antimosquito properties of benzo[d]thiazole analogs demonstrates their potential as effective insect repellents. Studies have shown that certain benzo[d]thiazole derivatives exhibit significant repellent activity against mosquitoes, indicating a potential application in public health (Venugopala et al., 2013).
Polymerization and Material Science
In material science, benzo[d]thiazole derivatives have been explored for their role in polymerization processes. For instance, studies on titanium and zirconium complexes with benzo[d]thiazole-based ligands have revealed their potential in catalyzing ethylene polymerization, demonstrating their significance in industrial chemistry (Jia & Jin, 2009).
properties
IUPAC Name |
6-iodo-2-methylsulfanyl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVCQPDDDUOBRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-(methylthio)benzo[d]thiazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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